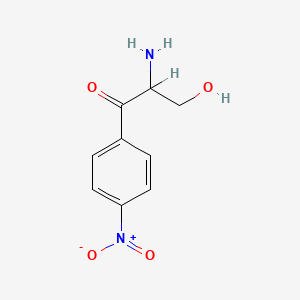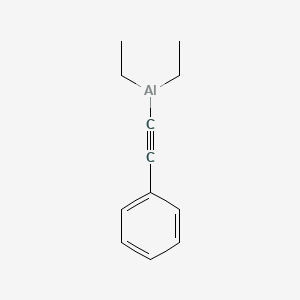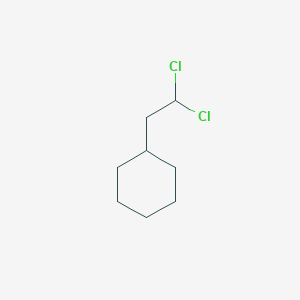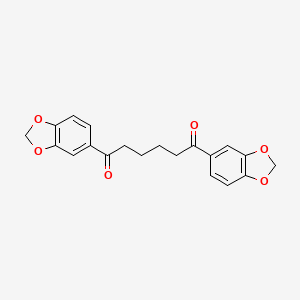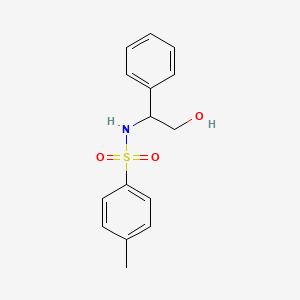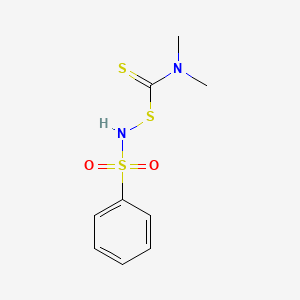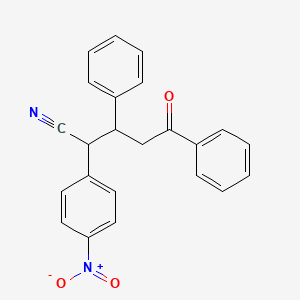![molecular formula CF3NOS B14737645 Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane CAS No. 10564-49-5](/img/structure/B14737645.png)
Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane can be synthesized through the reaction of trifluoromethanesulfonamide (CF₃SO₂NH₂) with various reagents. One common method involves the reaction with aromatic and heterocyclic aldehydes and cyclopentanone to form N-ylidene derivatives . The reactions are typically carried out at room temperature or under cooling conditions (e.g., -30°C) in solvents such as methylene chloride, chloroform, or benzene, without the need for a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent selection, and purification processes to achieve high yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane undergoes various chemical reactions, including:
Oxidation: The compound can react with pyrazolidin-3-ones to form 1-phenyl-1,2-dihydro-3H-pyrazol-3-ones.
Substitution: It reacts with aromatic and heterocyclic aldehydes to form N-ylidene derivatives.
Common Reagents and Conditions
Substitution: Reactions with aldehydes and cyclopentanone are typically performed in similar solvents and conditions.
Major Products
Oxidation: The major products are 1-phenyl-1,2-dihydro-3H-pyrazol-3-ones.
Substitution: The major products are N-ylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane involves its ability to undergo oxidation and substitution reactions. The trifluoromethyl group (CF₃) enhances the compound’s reactivity, allowing it to interact with various molecular targets. The sulfinylamino group (N=S=O) plays a crucial role in the compound’s chemical behavior, facilitating the formation of N-ylidene derivatives and other products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoro{[(oxo-lambda~4~-sulfanylidene)amino]sulfanyl}methane: This compound has a similar structure but includes an additional sulfanyl group, which may alter its reactivity and applications.
Trifluoromethanesulfonamide: The precursor to trifluoro[(oxo-lambda~4~-sulfanylidene)amino]methane, it shares the trifluoromethyl group but lacks the sulfinylamino group.
Uniqueness
This compound is unique due to its combination of the trifluoromethyl and sulfinylamino groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
10564-49-5 |
|---|---|
Molekularformel |
CF3NOS |
Molekulargewicht |
131.08 g/mol |
IUPAC-Name |
trifluoro-(sulfinylamino)methane |
InChI |
InChI=1S/CF3NOS/c2-1(3,4)5-7-6 |
InChI-Schlüssel |
WUMAKTHBJWMOCW-UHFFFAOYSA-N |
Kanonische SMILES |
C(N=S=O)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)
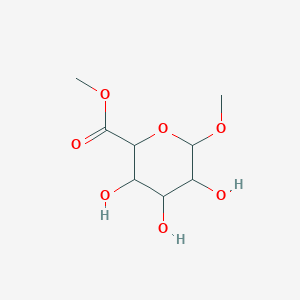
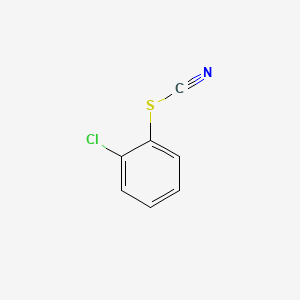
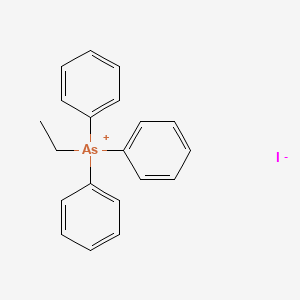
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)
